molecular formula C11H14O2 B11925163 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene CAS No. 37388-12-8

1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene

Cat. No.: B11925163
CAS No.: 37388-12-8
M. Wt: 178.23 g/mol
InChI Key: XLQKMNTWLQMDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is naturally found in various essential oils, including citronella oil and ylang-ylang oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves the reaction of isoeugenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound involves the same methylation process but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and prop-1-en-2-yl side chain contribute to its unique reactivity and applications .

Properties

IUPAC Name

1,2-dimethoxy-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQKMNTWLQMDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741833
Record name 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37388-12-8
Record name 1,2-Dimethoxy-3-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.